6-Hydroxyhexanal

Beschreibung

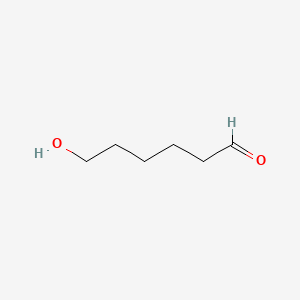

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-hydroxyhexanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-3-1-2-4-6-8/h5,8H,1-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFTWHJPEMPAGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC=O)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187665 | |

| Record name | Hexanal, 6-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34067-76-0 | |

| Record name | Hexanal, 6-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034067760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanal, 6-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxyhexanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Hydroxyhexanal: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 6-hydroxyhexanal and the contemporary methodologies employed for its structural elucidation. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of chemistry and drug development.

Chemical Properties of this compound

This compound is a bifunctional organic molecule containing both a hydroxyl (-OH) and an aldehyde (-CHO) group.[1] Its structure consists of a six-carbon aliphatic chain.[1][2] This dual functionality makes it a versatile intermediate in organic synthesis.[1] The presence of the polar hydroxyl group enhances its solubility in aqueous environments.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₂ | [2][3][4][5] |

| Molecular Weight | 116.16 g/mol | [1][2][3][4][5] |

| Boiling Point | 200.2 °C at 760 mmHg | [3][6][7] |

| Density | 0.949 g/cm³ | [3][6] |

| Refractive Index | 1.429 | [2][3] |

| Vapor Pressure | 0.0815 mmHg at 25°C | [3][7] |

| Flash Point | 78.4 °C | [3] |

| LogP (Partition Coefficient) | -0.04 to 0.738 | [2][3] |

| Solubility | Soluble in polar solvents like water. | [1][2] |

Structure Elucidation Methodologies

The definitive identification and structural confirmation of this compound, as with any chemical compound, relies on a combination of spectroscopic techniques. The following protocols are standard methodologies for such a purpose.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be employed.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O). The choice of solvent is critical to avoid interfering signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Expected signals would include a downfield proton corresponding to the aldehyde group (typically ~9.8 ppm), a signal for the hydroxyl proton (variable), and multiplets for the methylene (B1212753) protons along the carbon chain.

-

Integration of the signals will provide the ratio of protons in different environments.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected signals would include a downfield carbon for the aldehyde carbonyl (~200 ppm), a carbon attached to the hydroxyl group (~60 ppm), and signals for the other methylene carbons in the aliphatic region.

-

-

Data Analysis: Analyze the chemical shifts, coupling constants (in ¹H NMR), and signal multiplicities to assemble the molecular structure. Two-dimensional NMR techniques like COSY and HSQC can be used to confirm the connectivity between protons and carbons.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, methanol). Derivatization may be necessary to improve volatility and thermal stability.[6]

-

Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Gas Chromatography:

-

Inject the sample into the GC inlet.

-

Employ a temperature program to separate the components of the sample based on their boiling points and interactions with the stationary phase.

-

-

Mass Spectrometry:

-

As the compound elutes from the GC column, it enters the mass spectrometer.

-

Ionize the molecules (e.g., using electron ionization - EI).

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

-

Data Analysis: The resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (116.16 g/mol ).[1][2][3][4][5] The fragmentation pattern provides clues about the structure of the molecule. Predicted collision cross section values for various adducts can be used for further confirmation.[8]

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid (if viscous enough), as a thin film between salt plates (e.g., NaCl or KBr), or as a solution in a suitable solvent (e.g., CCl₄).

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Acquire the IR spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: The IR spectrum of this compound will exhibit characteristic absorption bands:

-

A broad peak around 3300-3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

-

A strong, sharp peak around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the aldehyde group.

-

Peaks in the 2900-3000 cm⁻¹ region corresponding to C-H stretching of the aliphatic chain.

-

Visualizing Methodologies and Pathways

The following diagrams illustrate the workflow for structure elucidation and the chemical reactivity of this compound.

Caption: General workflow for the structure elucidation of an organic compound.

Caption: Key chemical reactions of this compound.

Biological Relevance and Reactivity

This compound is not just a synthetic intermediate; it also has biological relevance. It can be produced during lipid peroxidation processes and may serve as a biomarker for oxidative stress.[1] In metabolic pathways, it can be reduced to 1,6-hexanediol by alcohol dehydrogenases.[2] The aldehyde group is susceptible to oxidation to form 6-hydroxyhexanoic acid, and under stronger conditions, can be further oxidized to adipic acid.[2] The dual functionality of this compound allows it to participate in a variety of reactions, including aldol (B89426) condensations.[1] These properties make it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals.[2]

References

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. This compound (34067-76-0) for sale [vulcanchem.com]

- 3. HEXANAL,6-HYDROXY-|lookchem [lookchem.com]

- 4. Hexanal, 6-hydroxy- | C6H12O2 | CID 190319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound|C6H12O2|CAS 34067-76-0 [benchchem.com]

- 7. This compound, CAS No. 34067-76-0 - iChemical [ichemical.com]

- 8. PubChemLite - this compound (C6H12O2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Hydroxyhexanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 6-hydroxyhexanal (CAS No. 34067-76-0). It includes quantitative data, detailed experimental protocols for its synthesis, and diagrams illustrating its key chemical pathways and experimental workflows.

Structural and Molecular Characteristics

This compound, with the molecular formula C₆H₁₂O₂, is an aliphatic organic compound containing both a hydroxyl (-OH) and an aldehyde (-CHO) functional group.[1][2] Its structure consists of a six-carbon chain with the aldehyde group at position 1 and the hydroxyl group at position 6.[1] This bifunctional nature makes it a versatile intermediate in organic synthesis.[3] The molecular weight of this compound is 116.16 g/mol .[1][2][3] The presence of the hydroxyl group introduces polarity, which enhances its solubility in polar solvents such as water.[1][3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 34067-76-0 | [2][4] |

| Molecular Formula | C₆H₁₂O₂ | [1][2][5][6] |

| Molecular Weight | 116.16 g/mol | [1][2][3][5] |

| IUPAC Name | This compound | [1][2] |

| InChI | InChI=1S/C6H12O2/c7-5-3-1-2-4-6-8/h5,8H,1-4,6H2 | [1][6] |

| InChIKey | FPFTWHJPEMPAGE-UHFFFAOYSA-N | [2][6] |

| SMILES | C(CCC=O)CCO | [1][6] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions. The compound should be stored in a freezer under an inert atmosphere to maintain stability.[2]

Table 2: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Density | ~0.949 g/cm³ | [2][4][7] |

| Boiling Point | 200.2 °C at 760 mmHg | [2][4][7] |

| Flash Point | 78.4 °C | [4][7] |

| Vapor Pressure | 0.0815 mmHg at 25°C | [4][7] |

| Refractive Index | 1.429 | [1][7] |

| LogP (Partition Coefficient) | -0.04 to 0.738 | [1][7] |

| Solubility | Soluble in polar solvents (e.g., water) | [1][3] |

| Melting Point | Not Reported | [3][5] |

Spectral Information

Detailed spectral data is essential for the structural elucidation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR provide detailed information about the molecular structure and connectivity of the compound.[2]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic functional groups, primarily the aldehyde (C=O) and hydroxyl (O-H) stretching vibrations.[2]

-

Mass Spectrometry (MS) : Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the identification and quantification of this compound.[2] Predicted collision cross-section (CCS) values for various adducts have been calculated.[6]

Note: Specific spectral data (peak shifts, frequencies) for this compound can be found in spectral databases such as the Spectral Database for Organic Compounds (SDBS) and commercial libraries from providers like Wiley.[8][9]

Chemical Reactivity and Pathways

This compound's reactivity is defined by its two functional groups. The aldehyde is prone to oxidation and nucleophilic addition, while the hydroxyl group can undergo various reactions typical of alcohols.[2][3]

-

Oxidation : It can be oxidized to form 6-hydroxyhexanoic acid or, under stronger conditions, adipic acid, a key precursor for nylon-6,6.[1] This transformation can be achieved using molecular oxygen and gold-based or palladium-supported catalysts.[1]

-

Reduction : The aldehyde group can be reduced to a primary alcohol, yielding 1,6-hexanediol (B165255).[2] In biological systems, this reduction is facilitated by alcohol dehydrogenases.[1]

-

Biomass Valorization : this compound is a key intermediate in the acid-catalyzed conversion of biomass.[2] Its derivative, 2,5-dioxo-6-hydroxyhexanal (DHH), is a known intermediate in the formation of humins, which are undesirable byproducts in biorefinery processes.[2]

Caption: Key chemical transformations involving this compound.

Experimental Protocols

Several methods have been developed for the synthesis of this compound. The choice of method depends on the desired yield, selectivity, and sustainability requirements.

This method achieves selective oxidation of one primary alcohol group.

-

Catalyst Preparation : A palladium-supported catalyst, such as Pd on hydroxyapatite (B223615) (Pd/HAP), is prepared.

-

Reaction Setup : The reaction is conducted in an aqueous medium under base-free conditions to prevent side reactions like aldol (B89426) condensation.[2]

-

Oxidation : 1,6-hexanediol is oxidized at a controlled temperature (e.g., 70°C).[1] The basicity of the HAP support helps stabilize intermediates.[1]

-

Workup and Purification : After the reaction, the catalyst is filtered off, and the product is isolated from the aqueous solution and purified, typically by chromatography.

Caption: Workflow for the synthesis of this compound via catalytic oxidation.

This protocol uses (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst for selective oxidation.

-

Reagents : The substrate (a diol), TEMPO catalyst, a co-oxidant (e.g., sodium hypochlorite), KBr, and NaHCO₃ are required.[1]

-

Reaction Conditions : The reaction is typically run in a biphasic solvent system (e.g., dichloromethane/water) at a low temperature (e.g., 0°C) to control selectivity.

-

Procedure : The diol is dissolved in the organic solvent with TEMPO and KBr. The aqueous solution of NaHCO₃ and the co-oxidant is added slowly while maintaining the temperature.

-

Quenching and Extraction : The reaction is quenched with a reducing agent (e.g., sodium thiosulfate). The organic layer is separated, washed, dried, and concentrated.

-

Purification : The crude product is purified by column chromatography to yield pure this compound. This method effectively prevents over-oxidation to the carboxylic acid.[1]

This biotechnological approach offers a sustainable alternative using enzymes.

-

Enzyme and Substrate : A carboxylate reductase (CAR) enzyme is used to reduce 6-hydroxyhexanoic acid.[1]

-

Cofactors : The reaction requires a cofactor, typically NADPH, and a system for its regeneration.

-

Reaction Buffer : The reaction is performed in a suitable buffer (e.g., phosphate (B84403) buffer) at an optimal pH and temperature for the specific CAR enzyme.

-

Incubation : 6-hydroxyhexanoic acid is incubated with the enzyme and cofactor regeneration system. Conversion efficiencies can reach up to 90%.[1]

-

Product Isolation : The product is extracted from the reaction mixture and purified.

Applications and Relevance

This compound is a valuable molecule with applications in several fields:

-

Chemical Synthesis : It serves as a versatile building block for producing bioactive molecules, macrolactones, and juvenile hormone analogs.[1][3]

-

Polymer Industry : It is a direct precursor to adipic acid, a monomer used in the production of nylon.[1] Its synthesis from renewable feedstocks aligns with green chemistry principles.[1]

-

Biomedical Research : As a product of lipid peroxidation, hydroxylated aldehydes like this compound can serve as biomarkers for oxidative stress.[3]

-

Flavor and Fragrance : Aldehydes and their derivatives are used in the formulation of flavors and perfumes to impart fresh or fruity notes.[3]

Caption: Logical relationships of this compound's properties and uses.

References

- 1. This compound (34067-76-0) for sale [vulcanchem.com]

- 2. This compound|C6H12O2|CAS 34067-76-0 [benchchem.com]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. This compound, CAS No. 34067-76-0 - iChemical [ichemical.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. PubChemLite - this compound (C6H12O2) [pubchemlite.lcsb.uni.lu]

- 7. HEXANAL,6-HYDROXY-|lookchem [lookchem.com]

- 8. Hexanal, 6-hydroxy- | C6H12O2 | CID 190319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

6-Hydroxyhexanal: A Technical Guide to its Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 6-hydroxyhexanal, detailed experimental protocols for its synthesis, and its role in biological systems. The information is presented to support research and development activities in the fields of chemistry and drug development.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value | Citation(s) |

| Molecular Formula | C₆H₁₂O₂ | [1][2][3] |

| Molecular Weight | 116.16 g/mol | [1][2][3][4][5] |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 34067-76-0 | [1][3][4] |

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through various methods. Below are detailed protocols for two common and effective approaches: catalytic oxidation of 1,6-hexanediol (B165255) and TEMPO-mediated oxidation.

Catalytic Oxidation of 1,6-Hexanediol

This method involves the selective oxidation of one of the primary alcohol groups of 1,6-hexanediol to an aldehyde. Palladium-based catalysts are often employed for this transformation.

Experimental Procedure:

-

Catalyst Preparation: A palladium on hydroxyapatite (B223615) (Pd/HAP) catalyst can be utilized.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 1,6-hexanediol in an aqueous solution.

-

Catalyst Addition: Add the Pd/HAP catalyst to the solution.

-

Reaction Conditions: Heat the reaction mixture to approximately 70°C.[1] Bubble air through the mixture to provide the oxidant.[3]

-

Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the catalyst is removed by filtration. The aqueous solution is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.

A generalized workflow for this experimental protocol is depicted below.

TEMPO-Mediated Oxidation

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical that catalyzes the selective oxidation of primary alcohols to aldehydes in the presence of a co-oxidant.

Experimental Procedure:

-

Reaction Setup: To a solution of the diol in a biphasic solvent system (e.g., dichloromethane (B109758) and water), add TEMPO and a phase-transfer catalyst.

-

Reagent Addition: Add sodium bicarbonate and potassium bromide to the mixture.[1]

-

Oxidation: Cool the mixture in an ice bath and add sodium hypochlorite (B82951) (bleach) dropwise while vigorously stirring. The reaction is typically rapid.

-

Monitoring: The reaction progress can be monitored by TLC.

-

Workup and Purification: Once the starting material is consumed, the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with a solution of sodium thiosulfate, followed by brine. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by flash chromatography.

Biological Significance and Signaling Pathway Involvement

This compound is recognized as a product of lipid peroxidation, a process that occurs under conditions of oxidative stress.[2] While not a primary signaling molecule itself, its formation is indicative of cellular damage and can contribute to the complex signaling cascades initiated by oxidative stress.

Under oxidative stress, reactive oxygen species (ROS) attack polyunsaturated fatty acids (PUFAs) in cell membranes, initiating a chain reaction known as lipid peroxidation. This process generates a variety of reactive aldehydes, including hydroxyalkenals like this compound. These aldehydes are electrophilic and can react with cellular nucleophiles such as proteins and DNA, leading to cellular dysfunction. The accumulation of these lipid peroxidation products can activate stress-responsive signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which can ultimately lead to cellular responses ranging from adaptation and survival to apoptosis.

The diagram below illustrates the general pathway of lipid peroxidation leading to the formation of hydroxyalkenals and the subsequent activation of downstream signaling.

References

- 1. Signaling properties of 4-hydroxyalkenals formed by lipid peroxidation in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biomarkers and Mechanisms of Oxidative Stress—Last 20 Years of Research with an Emphasis on Kidney Damage and Renal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Striatal metabolism of hexanal, a lipid peroxidation product, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 6-Hydroxyhexanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 6-hydroxyhexanal, a bifunctional molecule containing both a hydroxyl and an aldehyde group. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document covers its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and visual representations of analytical workflows and fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity and purity.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is predicted to show distinct signals for the protons in its unique chemical environments. The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons in this compound.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons |

| H1 (-CHO) | 9.77 | Triplet (t) | 1.8 | 1 |

| H2 (-CH₂CHO) | 2.44 | Triplet of doublets (td) | 7.3, 1.8 | 2 |

| H3 (-CH₂CH₂CHO) | 1.64 | Quintet (quint) | 7.3 | 2 |

| H4 (-CH₂CH₂CH₂OH) | 1.42 | Quintet (quint) | 7.0 | 2 |

| H5 (-CH₂CH₂OH) | 1.58 | Quintet (quint) | 6.8 | 2 |

| H6 (-CH₂OH) | 3.64 | Triplet (t) | 6.5 | 2 |

| -OH | Variable | Singlet (s) | - | 1 |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for the carbon atoms in this compound are presented in the table below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (-CHO) | 202.7 |

| C2 (-CH₂CHO) | 43.9 |

| C3 (-CH₂CH₂CHO) | 22.0 |

| C4 (-CH₂CH₂CH₂OH) | 32.7 |

| C5 (-CH₂CH₂OH) | 25.4 |

| C6 (-CH₂OH) | 62.9 |

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a liquid sample like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or deuterium (B1214612) oxide, D₂O) in a clean, dry NMR tube. The choice of solvent is critical and should be inert towards the analyte.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher for better signal dispersion.

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse-acquire sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each carbon. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands

An ATR-IR spectrum of this compound is available in public databases, and the interpretation of its key absorption bands is as follows[1]:

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H (alcohol) | Stretching | 3500 - 3200 | Strong, Broad |

| C-H (alkane) | Stretching | 3000 - 2850 | Medium to Strong |

| C-H (aldehyde) | Stretching | 2850 - 2800 and 2750 - 2700 | Medium, often two distinct peaks |

| C=O (aldehyde) | Stretching | 1740 - 1720 | Strong, Sharp |

| C-O (alcohol) | Stretching | 1260 - 1050 | Medium to Strong |

The presence of a broad band in the 3500-3200 cm⁻¹ region is indicative of the hydroxyl group, while the strong, sharp peak around 1730 cm⁻¹ confirms the presence of the carbonyl group of the aldehyde. The characteristic C-H stretching frequencies for both the alkane chain and the aldehyde group are also expected to be present.

Experimental Protocol for IR Spectroscopy

For a liquid sample such as this compound, the following Attenuated Total Reflectance (ATR)-IR protocol is commonly used:

-

Sample Preparation: No specific sample preparation is typically needed for a neat liquid.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide (B1212193) crystal) is used.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

-

Place a small drop of the this compound sample directly onto the ATR crystal.

-

Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Plausible Mass Spectrometry Fragmentation

For this compound (Molecular Weight: 116.16 g/mol )[2], under Electron Ionization (EI), the molecular ion peak (M⁺˙) at m/z 116 may be weak or absent, which is common for aliphatic aldehydes.[3][4] Key fragmentation pathways are expected to include:

-

α-Cleavage: Cleavage of the bond adjacent to the carbonyl group, resulting in the loss of a hydrogen radical (M-1) to form a fragment at m/z 115, or the loss of the alkyl chain.

-

β-Cleavage: Cleavage of the bond beta to the carbonyl group.

-

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a γ-hydrogen, leading to the formation of a neutral alkene and a charged enol radical cation. For this compound, this would likely result in a fragment at m/z 44.

-

Dehydration: Loss of a water molecule (M-18) from the molecular ion, leading to a fragment at m/z 98.

-

Cleavage related to the hydroxyl group: α-cleavage at the alcohol end could lead to the loss of CH₂OH, resulting in a fragment at m/z 85.

The following table summarizes some of the expected key fragments:

| m/z | Proposed Fragment | Loss |

| 116 | [C₆H₁₂O₂]⁺˙ | Molecular Ion |

| 98 | [C₆H₁₀O]⁺˙ | H₂O |

| 85 | [C₅H₉O]⁺ | CH₂OH |

| 70 | [C₄H₆O]⁺˙ | H₂O + C₂H₄ (from McLafferty) |

| 57 | [C₄H₉]⁺ | C₂H₃O₂ |

| 44 | [C₂H₄O]⁺˙ | C₄H₈ (McLafferty Rearrangement) |

| 43 | [C₃H₇]⁺ | C₃H₅O₂ |

| 31 | [CH₂OH]⁺ | C₅H₉O |

Experimental Protocol for Mass Spectrometry

A general protocol for EI-MS analysis is as follows:

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a heated inlet system or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The fragmentation pattern is analyzed to deduce the structure of the original molecule.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Key Mass Spectrometry Fragmentation Pathways

This diagram illustrates the primary fragmentation pathways for this compound in an EI mass spectrometer.

Caption: Key fragmentation pathways of this compound in EI-MS.

References

The Biological Relevance of 6-Hydroxyhexanal in Lipid Peroxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid peroxidation, a fundamental process of oxidative damage, generates a complex array of reactive aldehydes that play dual roles as toxic mediators and signaling molecules. Among these, 6-hydroxyhexanal, a six-carbon hydroxyaldehyde, has emerged as a molecule of interest due to its potential involvement in the pathophysiology of oxidative stress-related diseases. This technical guide provides an in-depth exploration of the biological relevance of this compound, covering its formation from the peroxidation of polyunsaturated fatty acids, its metabolic fate, and its impact on cellular processes. We delve into its mechanisms of action, including the formation of macromolecular adducts and the modulation of signaling pathways. Detailed experimental protocols for the quantification and characterization of this compound are provided, alongside a summary of available quantitative data. This guide aims to equip researchers with the foundational knowledge and practical methodologies to investigate the role of this compound in health and disease, and to explore its potential as a biomarker and therapeutic target.

Introduction to Lipid Peroxidation and Reactive Aldehydes

Lipid peroxidation is a chain reaction initiated by the attack of reactive oxygen species (ROS) on polyunsaturated fatty acids (PUFAs) within cellular membranes. This process leads to the formation of lipid hydroperoxides, which are unstable and decompose into a variety of secondary products, including a diverse range of aldehydes. These aldehydes, such as malondialdehyde (MDA), 4-hydroxynonenal (B163490) (4-HNE), and 4-hydroxyhexenal (B101363) (4-HHE), are highly reactive electrophiles due to their carbonyl group. They can readily react with nucleophilic functional groups in proteins, DNA, and lipids, leading to the formation of covalent adducts. This adduction can alter the structure and function of macromolecules, contributing to cellular dysfunction and cytotoxicity.

While historically viewed as purely damaging agents, it is now recognized that at low concentrations, some of these aldehydes can act as signaling molecules, activating adaptive cellular stress responses. This compound is a lesser-studied but potentially significant product of lipid peroxidation, and understanding its biological role is crucial for a complete picture of oxidative stress.

Formation of this compound from Lipid Peroxidation

The formation of specific aldehydes from lipid peroxidation is dependent on the precursor PUFA. While the exact pathways for this compound formation are not as extensively characterized as those for 4-HNE or 4-HHE, evidence suggests it can arise from the peroxidation of omega-3 and omega-6 PUFAs.

One plausible precursor is adrenic acid (AdA, 22:4n-6) , an elongation product of arachidonic acid found in significant amounts in the brain and adrenal glands.[1] The peroxidation of AdA can lead to the formation of various hydroperoxides, which upon cleavage, could yield this compound. Another potential source is the peroxidation of docosahexaenoic acid (DHA, 22:6n-3) , where 4-hydroxyhexenal has been identified as a product, suggesting that alternative cleavage of DHA hydroperoxides could potentially generate this compound.[2]

dot

Caption: Proposed pathway for the formation of this compound from PUFA peroxidation.

Metabolism and Detoxification of this compound

Once formed, this compound is subject to metabolic detoxification pathways that convert it into less reactive molecules, facilitating its elimination. The primary routes of metabolism involve oxidation and reduction reactions catalyzed by ubiquitously expressed enzymes.

-

Reduction to 1,6-Hexanediol: The aldehyde group of this compound can be reduced to a primary alcohol, yielding 1,6-hexanediol. This reaction is catalyzed by alcohol dehydrogenases (ADHs) , a superfamily of NAD(P)H-dependent oxidoreductases.[3] Several ADH isozymes exist with broad substrate specificities, and it is likely that multiple isoforms can contribute to this reduction.[4][5]

-

Oxidation to 6-Hydroxyhexanoic Acid: The aldehyde group can be oxidized to a carboxylic acid, forming 6-hydroxyhexanoic acid. This is a critical detoxification step, as the resulting carboxylate is less reactive than the aldehyde. This reaction is catalyzed by aldehyde dehydrogenases (ALDHs) , a superfamily of NAD(P)+-dependent enzymes.[6][7] The human genome contains 19 ALDH genes, and several isozymes, particularly those in the ALDH1 and ALDH2 families, are known to metabolize a wide range of aldehydes.[8][9]

-

Further Oxidation to Adipic Acid: 6-Hydroxyhexanoic acid can be further oxidized to adipic acid, a dicarboxylic acid that can be excreted in the urine.[3]

dot

Caption: Metabolic pathways for the detoxification of this compound.

Biological Activities and Signaling Pathways

The biological effects of this compound are largely attributed to the high reactivity of its aldehyde group. While high concentrations are expected to be cytotoxic, lower, physiological concentrations may modulate cellular signaling pathways.

Cytotoxicity

The cytotoxicity of this compound likely stems from its ability to form adducts with essential macromolecules, leading to:

-

Protein Dysfunction: Modification of amino acid residues such as cysteine, histidine, and lysine (B10760008) can lead to protein cross-linking, aggregation, and inactivation of enzymes.

-

DNA Damage: Adduction to DNA bases can lead to mutations and genomic instability.

-

Membrane Damage: Reaction with phospholipids (B1166683) can alter membrane fluidity and integrity.

Modulation of Signaling Pathways

While direct evidence for this compound is limited, we can infer potential signaling roles based on the well-characterized effects of other reactive aldehydes from lipid peroxidation, such as 4-HNE and 4-HHE.

-

Nrf2/ARE Pathway Activation: A key adaptive response to oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Electrophilic aldehydes can modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of antioxidant and detoxification genes, including those encoding for glutathione (B108866) S-transferases (GSTs), NAD(P)H:quinone oxidoreductase 1 (NQO1), and heme oxygenase-1 (HO-1). It has been shown that 4-HHE, a structural analog of this compound, can activate the Nrf2 pathway.[10]

-

MAPK and NF-κB Signaling: Reactive aldehydes have also been shown to modulate mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways, which are central regulators of inflammation, cell proliferation, and apoptosis. The specific effects are often cell-type and concentration-dependent.

dot

Caption: Hypothetical signaling pathways modulated by this compound.

Formation of Macromolecular Adducts

The formation of covalent adducts with proteins and DNA is a key mechanism underlying the biological effects of this compound.

Protein Adducts

The aldehyde group of this compound can react with the nucleophilic side chains of amino acids, primarily cysteine, histidine, and lysine, through Michael addition or Schiff base formation. These modifications can lead to:

-

Altered Protein Structure and Function: Covalent modification can disrupt the tertiary structure of proteins, leading to loss of function, aggregation, and increased susceptibility to degradation.

-

Enzyme Inactivation: Modification of active site residues can irreversibly inhibit enzyme activity.

-

Immunogenicity: Protein adducts can be recognized as neoantigens by the immune system, potentially triggering autoimmune responses.

The identification of specific protein targets of this compound is crucial for understanding its pathological roles.

DNA Adducts

This compound can also react with the exocyclic amino groups of DNA bases, particularly guanine (B1146940) and adenine, to form various adducts. These adducts can be mutagenic if not repaired by the cellular DNA repair machinery, leading to base-pair substitutions and other types of mutations. The accumulation of DNA damage is a critical event in the initiation of carcinogenesis.

Quantitative Data

Quantitative data for this compound is scarce in the literature. The following tables summarize available data for related aldehydes and enzymes, which can serve as a reference for future studies on this compound.

Table 1: Concentrations of Lipid Peroxidation Aldehydes in Biological Samples

| Aldehyde | Matrix | Condition | Concentration Range | Reference |

| 4-HNE | Human Plasma | Healthy | 0.1 - 0.5 µM | Inferred from multiple sources |

| 4-HNE | Rat Brain | Oxidative Stress | 1 - 10 µM | Inferred from multiple sources |

| 4-HHE | Human Plasma | Healthy | 0.05 - 0.2 µM | [11] |

| Hexanal (B45976) | Human Blood | Healthy | 0.006 - 0.1 µM | [12] |

Table 2: Kinetic Parameters of Human Aldehyde Dehydrogenases with Aldehyde Substrates

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| ALDH1A1 | Hexanal | ~5 | ~1.5 | ~3.0 x 10⁵ | Inferred from[13] |

| ALDH2 | Hexanal | ~0.1 | ~1.0 | ~1.0 x 10⁷ | Inferred from[13] |

| ALDH9A1 | Hexanal | 15 ± 2 | 0.18 ± 0.01 | 1.2 x 10⁴ | [14] |

| ALDH-Tt | Hexanal | 2.5 ± 0.3 | 1.08 ± 0.03 | 4.3 x 10⁵ | [15] |

Note: Data for this compound is not available and has been substituted with data for hexanal where indicated. The kinetic parameters can vary significantly depending on the experimental conditions.

Experimental Protocols

Accurate and sensitive quantification of this compound in biological matrices is essential for studying its biological relevance. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, often requiring derivatization to improve the volatility and chromatographic properties of the analyte.

Quantification of this compound in Plasma by GC-MS with PFBHA Derivatization

Objective: To quantify the concentration of this compound in plasma samples.

Principle: Aldehydes in the plasma sample are derivatized with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form stable oxime derivatives. These derivatives are then extracted and analyzed by GC-MS.

Materials:

-

Plasma samples

-

This compound standard

-

Internal standard (IS) (e.g., d4-6-hydroxyhexanal or a suitable structural analog)

-

PFBHA solution (10 mg/mL in water)

-

Hexane (GC grade)

-

Ethyl acetate (B1210297) (GC grade)

-

Sodium sulfate (B86663) (anhydrous)

-

Vortex mixer

-

Centrifuge

-

Heating block or water bath

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma in a glass vial, add 10 µL of the internal standard solution.

-

Add 100 µL of the PFBHA solution.

-

-

Derivatization:

-

Cap the vial tightly and vortex for 1 minute.

-

Incubate at 70°C for 60 minutes in a heating block or water bath.

-

Cool the vial to room temperature.

-

-

Extraction:

-

Add 500 µL of hexane:ethyl acetate (1:1, v/v).

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

-

Sample Analysis:

-

Carefully transfer the upper organic layer to a clean GC vial with a micro-insert.

-

Add a small amount of anhydrous sodium sulfate to remove any residual water.

-

Inject 1 µL of the sample into the GC-MS system.

-

GC-MS Parameters (Example):

-

Injector: Splitless mode, 250°C

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm)

-

Oven Program: 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min

-

MS: Electron ionization (EI) at 70 eV, selected ion monitoring (SIM) mode. Monitor characteristic ions for the PFBHA derivatives of this compound and the internal standard.

Quantification:

-

Construct a calibration curve by derivatizing and analyzing a series of this compound standards of known concentrations.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Determine the concentration of this compound in the samples from the calibration curve.

dot

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion and Future Directions

This compound is a biologically relevant aldehyde produced during lipid peroxidation. Its dual role as a potential mediator of cellular damage and a signaling molecule warrants further investigation. The methodologies and information presented in this technical guide provide a framework for researchers to explore the significance of this compound in various physiological and pathological contexts.

Future research should focus on:

-

Elucidating the precise formation pathways of this compound from specific PUFAs.

-

Identifying the specific ADH and ALDH isozymes responsible for its metabolism and determining their kinetic parameters.

-

Characterizing the direct effects of this compound on key signaling pathways , such as the Nrf2 and MAPK pathways.

-

Identifying and validating specific protein and DNA adducts of this compound in vitro and in vivo.

-

Developing and validating robust analytical methods for the routine quantification of this compound in clinical samples.

-

Investigating the association of this compound levels with the progression of oxidative stress-related diseases , such as neurodegenerative diseases, cardiovascular diseases, and cancer.

A deeper understanding of the biological relevance of this compound will not only enhance our knowledge of the complex consequences of lipid peroxidation but may also pave the way for the development of novel diagnostic biomarkers and therapeutic strategies targeting oxidative stress.

References

- 1. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Hydroxyhexenal: a lipid peroxidation product derived from oxidized docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. Alcohol dehydrogenases, aldehyde dehydrogenases and alcohol use disorders: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Hydroxy hexenal derived from docosahexaenoic acid protects endothelial cells via Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of Docosahexaenoic Acid and Its Peroxidation Product on Amyloid-β Peptide-Stimulated Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetic and structural analysis of human ALDH9A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Enigmatic Presence of 6-Hydroxyhexanal: A Technical Guide to its Natural Occurrence and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxyhexanal, a bifunctional molecule featuring both a hydroxyl and an aldehyde group, holds potential as a versatile building block in chemical synthesis and may play a role in various biological processes. Despite its synthetic utility, its natural occurrence and the specific biosynthetic pathways leading to its formation in organisms are not well-documented. This technical guide synthesizes the current understanding and provides a theoretical framework for the natural presence and biosynthesis of this compound, drawing parallels with known metabolic pathways. It is primarily considered a product of lipid peroxidation, a ubiquitous process of oxidative damage. This document also outlines detailed experimental protocols for the detection, quantification, and synthesis of this molecule, aiming to facilitate further research into its biological significance and potential applications.

Natural Occurrence: An Indirect Implication

Direct evidence for the isolation of this compound from unadulterated biological sources remains limited in scientific literature. However, a substantial body of research on lipid metabolism and oxidative stress strongly suggests its formation as a secondary product of lipid peroxidation. This process, initiated by reactive oxygen species (ROS), targets polyunsaturated fatty acids (PUFAs) in cell membranes, leading to a cascade of reactions that generate a variety of aldehydes and other reactive species.

Table 1: Putative Natural Sources of this compound via Lipid Peroxidation

| Biological Kingdom | Putative Source Organism/Tissue | Precursor Molecules (PUFAs) | Triggering Factors |

| Plantae (Plants) | Seeds, Leaves, Fruits | Linoleic acid, α-Linolenic acid | Pathogen attack, wounding, UV stress, senescence |

| Animalia (Animals) | Cell membranes (e.g., erythrocytes, neurons) | Arachidonic acid, Linoleic acid | Inflammation, metabolic stress, ischemia-reperfusion injury |

| Fungi/Microorganisms | Cellular and organellar membranes | Varies by species | Oxidative stress, nutrient limitation, exposure to toxins |

While specific quantitative data for this compound in these sources are not available, the presence of other hydroxylated aldehydes as lipid peroxidation products supports the high probability of its existence in trace amounts within these biological systems.

Biosynthesis: A Postulated Pathway

A definitive, dedicated biosynthetic pathway for this compound has not been elucidated in any organism. However, based on known enzymatic reactions involved in fatty acid metabolism, a plausible biosynthetic route can be proposed. This hypothetical pathway involves the ω-oxidation of fatty acids followed by subsequent enzymatic modifications.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is likely initiated from a C6 fatty acid, caproic acid (hexanoic acid), or derived from the partial degradation of longer-chain fatty acids. The key enzymatic steps are proposed as follows:

-

ω-Hydroxylation: A cytochrome P450 monooxygenase (CYP) hydroxylates the terminal methyl group (ω-carbon) of hexanoic acid to form 6-hydroxyhexanoic acid.

-

Reduction to Aldehyde: A carboxylate reductase (CAR) or a similar enzyme reduces the carboxylic acid group of 6-hydroxyhexanoic acid to an aldehyde, yielding this compound.

Alternatively, this compound could be formed through the selective reduction of adipic acid (a C6 dicarboxylic acid), where one of the two carboxylic acid groups is reduced to an aldehyde.

Caption: Proposed biosynthesis of this compound from hexanoic acid.

Biosynthesis via Lipid Peroxidation

The non-enzymatic formation of this compound through lipid peroxidation of ω-6 polyunsaturated fatty acids, such as linoleic acid, is a more widely accepted mechanism of its natural occurrence.

Caption: Generalized pathway of lipid peroxidation leading to aldehydes.

Experimental Protocols

Given the lack of established protocols specifically for this compound, the following methodologies are adapted from established procedures for similar short-chain aldehydes and hydroxyaldehydes.

Protocol for Extraction and Quantification of this compound from Biological Tissues

This protocol is designed for the detection and quantification of this compound in biological matrices such as plant leaves or animal tissue.

Materials:

-

Biological tissue

-

Liquid nitrogen

-

Mortar and pestle

-

Phosphate (B84403) buffered saline (PBS), pH 7.4

-

Internal Standard (e.g., d4-6-hydroxyhexanal, if available, or a similar deuterated aldehyde)

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in PBS)

-

Anhydrous sodium sulfate (B86663)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Homogenization: Freeze the biological tissue (approx. 1g) in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Extraction: Transfer the powdered tissue to a glass tube and add 5 mL of ice-cold PBS. Add the internal standard to a final concentration of 1 µg/mL. Vortex vigorously for 2 minutes.

-

Derivatization: Add 1 mL of PFBHA solution to the homogenate. Incubate at 40°C for 30 minutes with gentle shaking to convert the aldehyde to a stable oxime derivative.

-

Liquid-Liquid Extraction: Add 5 mL of hexane to the tube and vortex for 2 minutes. Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Sample Cleanup: Carefully transfer the upper hexane layer to a clean glass tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Concentration: Evaporate the hexane extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.

-

GC-MS Analysis: Inject 1 µL of the concentrated extract into the GC-MS system.

GC-MS Parameters (Illustrative):

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Injector Temperature: 250°C

-

Oven Temperature Program: 50°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

MS Ionization: Electron Ionization (EI) at 70 eV

-

MS Mode: Selected Ion Monitoring (SIM) for the characteristic ions of the PFBHA-derivatized this compound and the internal standard.

Caption: Experimental workflow for this compound quantification.

Protocol for Enzymatic Synthesis of this compound

This protocol describes a potential enzymatic synthesis of this compound from 6-hydroxyhexanoic acid using a carboxylate reductase.

Materials:

-

6-hydroxyhexanoic acid

-

Carboxylate reductase (CAR) enzyme (e.g., from Nocardia iowensis)

-

ATP

-

NADPH

-

Magnesium sulfate (MgSO₄)

-

Potassium phosphate buffer, pH 7.0

-

Reaction vessel

Procedure:

-

Reaction Setup: In a reaction vessel, prepare a reaction mixture containing:

-

50 mM Potassium phosphate buffer (pH 7.0)

-

10 mM 6-hydroxyhexanoic acid

-

20 mM ATP

-

20 mM NADPH

-

5 mM MgSO₄

-

1 mg/mL CAR enzyme

-

-

Incubation: Incubate the reaction mixture at 30°C for 4-6 hours with gentle agitation.

-

Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold ethyl acetate (B1210297).

-

Extraction: Vortex the mixture vigorously for 2 minutes and centrifuge to separate the phases. Collect the upper ethyl acetate layer.

-

Analysis: Analyze the ethyl acetate extract for the presence of this compound using GC-MS as described in the previous protocol (derivatization may not be necessary for initial detection but is recommended for quantification).

Conclusion and Future Directions

While the direct detection and quantification of this compound in natural systems present a challenge, the theoretical basis for its formation through lipid peroxidation is strong. The proposed biosynthetic pathway, though hypothetical, provides a roadmap for future research to identify the specific enzymes and genetic machinery involved. The experimental protocols outlined in this guide offer a starting point for researchers to investigate the presence and biological roles of this intriguing molecule. Future research should focus on developing highly sensitive analytical methods for in situ detection of this compound, exploring its potential as a biomarker for oxidative stress, and elucidating its definitive biosynthetic pathways in various organisms. Such studies will be crucial for unlocking the full potential of this compound in drug development and other biotechnological applications.

An In-Depth Technical Guide to 6-Hydroxyhexanal (CAS Number: 34067-76-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Hydroxyhexanal (CAS: 34067-76-0), a bifunctional organic compound featuring both a hydroxyl and an aldehyde group. This document details its chemical and physical properties, outlines various synthetic methodologies, presents available spectroscopic data for its identification and characterization, and discusses its current and potential applications, particularly its role as a versatile intermediate in chemical synthesis. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Chemical Identification and Properties

This compound is a C6 aliphatic chain functionalized with a terminal aldehyde group and a primary alcohol group at the opposing end.[1][2] This unique structure imparts both polarity, due to the hydroxyl group, and reactivity, characteristic of aldehydes.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 34067-76-0 | [1] |

| Molecular Formula | C₆H₁₂O₂ | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 200.2 °C at 760 mmHg | [2] |

| Density | 0.949 g/cm³ | [2] |

| Refractive Index | 1.429 | [2] |

| Solubility | Soluble in polar solvents (e.g., water). | [1] |

| Flash Point | 78.4 °C | [2] |

| Vapor Pressure | 0.0815 mmHg at 25°C | [2] |

Spectroscopic Data

The structural identification of this compound is corroborated by various spectroscopic techniques. While raw spectra are best consulted from spectral databases, a summary of expected and reported spectral features is provided below.

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (around 9.7 ppm), the methylene (B1212753) group adjacent to the hydroxyl group (around 3.6 ppm), and the methylene group alpha to the aldehyde (around 2.4 ppm). The remaining methylene protons would appear as a complex multiplet in the aliphatic region.[2]

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the aldehyde (in the range of 200-205 ppm), the carbon bearing the hydroxyl group (around 62 ppm), and the other four methylene carbons at varying chemical shifts in the upfield region.[3][4]

The FT-IR spectrum of this compound is characterized by the following key absorption bands:

-

A broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.[5][6]

-

A strong, sharp peak around 1725-1740 cm⁻¹ due to the C=O stretching of the aldehyde.[5][6]

-

C-H stretching vibrations for the aldehyde group typically appear as two weak bands between 2850 and 2750 cm⁻¹.[5][6]

-

C-H stretching of the alkane chain is observed in the 3000-2850 cm⁻¹ region.[5][6]

In mass spectrometry, this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is expected to show characteristic losses, such as the loss of water (M-18) from the molecular ion due to the hydroxyl group, and cleavage adjacent to the carbonyl group.[7][8][9]

Synthesis and Manufacturing

This compound can be synthesized through several routes, primarily involving the selective oxidation of 1,6-hexanediol (B165255) or the reduction of 6-hydroxyhexanoic acid and its derivatives.

Experimental Protocols

This method allows for the selective oxidation of one of the primary alcohol groups of 1,6-hexanediol to an aldehyde.[10][11][12]

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath, dissolve 1,6-hexanediol in a suitable solvent such as dichloromethane (B109758) (DCM) or acetonitrile.

-

Add a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (e.g., 0.1 mol%) and a co-catalyst like sodium bromide (NaBr).

-

Slowly add an aqueous solution of sodium hypochlorite (B82951) (NaOCl, bleach) while maintaining the pH of the aqueous phase at approximately 9-10 with a buffer solution (e.g., sodium bicarbonate).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a reducing agent such as sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Biocatalytic methods offer a green chemistry approach to the synthesis of this compound. One such method involves the reduction of 6-hydroxyhexanoic acid.[13]

Procedure:

-

Prepare a buffered aqueous solution containing 6-hydroxyhexanoic acid as the substrate.

-

Introduce a suitable carboxylate reductase (CAR) enzyme and a cofactor regeneration system (e.g., using a dehydrogenase and its substrate).

-

Maintain the reaction at an optimal temperature and pH for the enzyme's activity.

-

Monitor the conversion of the carboxylic acid to the aldehyde using techniques like HPLC.

-

Upon completion, the product can be extracted from the aqueous medium using an appropriate organic solvent.

-

Further purification can be achieved through standard chromatographic techniques.

Chemical Reactivity and Applications

The dual functionality of this compound makes it a valuable building block in organic synthesis.

Key Reactions

-

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, forming 6-hydroxyhexanoic acid, which can be further oxidized to adipic acid, a key monomer for nylon production.[14]

-

Reduction: The aldehyde can be reduced to a primary alcohol, yielding 1,6-hexanediol.

-

Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack, allowing for the formation of cyanohydrins, acetals, and imines.

-

Wittig and Related Reactions: The aldehyde can undergo olefination reactions to form carbon-carbon double bonds.

-

Reactions of the Hydroxyl Group: The alcohol functionality can be esterified, etherified, or oxidized under stronger conditions.

Applications

-

Polymer Industry: As a precursor to adipic acid and 1,6-hexanediol, it is an important intermediate in the synthesis of polyamides and polyesters.[14]

-

Flavor and Fragrance: Aldehydes are known for their characteristic aromas, and this compound and its derivatives can be used in the formulation of fragrances and flavors.

-

Drug Development: this compound serves as a precursor for the synthesis of more complex molecules, including juvenile hormone analogs, which have applications in insecticide development.[15] Its structure is also a potential starting point for the synthesis of various bioactive molecules.

Biological Relevance

This compound is involved in fatty acid metabolism.[16] Fatty aldehydes are intermediates in the catabolism of various lipids, and they are typically metabolized by fatty aldehyde dehydrogenases.[16] The metabolism of omega-6 and omega-3 fatty acids can lead to the formation of various signaling molecules.[17] While a specific signaling pathway directly involving this compound is not extensively documented in the context of drug action, its precursor, 6-hydroxyhexanoic acid, has been studied for its effects on obesity and insulin (B600854) resistance, suggesting a potential role for related C6 compounds in metabolic signaling pathways.[18]

Safety and Handling

This compound is classified as an irritant.[1] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.

-

Hazard Statements:

-

Precautionary Statements:

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable chemical intermediate with established applications in the polymer and fragrance industries and growing potential in the field of drug development and biocatalysis. Its bifunctional nature allows for a wide range of chemical transformations, making it an attractive building block for the synthesis of complex molecules. Further research into its biological roles and the development of more efficient and sustainable synthetic routes will likely expand its applications in the future.

References

- 1. Hexanal, 6-hydroxy- | C6H12O2 | CID 190319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. One-pot biosynthesis of 1,6-hexanediol from cyclohexane by de novo designed cascade biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

- 12. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. biorxiv.org [biorxiv.org]

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 6-Hydroxyhexanal

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data on the thermal decomposition of 6-hydroxyhexanal is available in public literature. This guide is a comprehensive overview based on the known chemical properties of its constituent functional groups—a primary alcohol and an aldehyde—and data from analogous molecules. The proposed degradation pathways and products are theoretical and intended to serve as a baseline for further experimental investigation.

Introduction

This compound is a bifunctional organic molecule featuring a six-carbon chain with a terminal aldehyde group and a hydroxyl group at the opposite end.[1][2] Its structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in various synthetic processes.[3] Understanding the thermal stability and degradation profile of this compound is crucial for its safe handling, storage, and application in processes that may involve elevated temperatures. This guide provides a detailed examination of its physicochemical properties, a proposed thermal degradation profile, and standard experimental protocols for its analysis.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting thermal analysis experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₂ | [1][2][4] |

| Molecular Weight | 116.16 g/mol | [1][2][4] |

| Boiling Point | 200.2 °C at 760 mmHg | [5] |

| Density | 0.949 g/cm³ | [5] |

| Flash Point | 78.4 °C | [5] |

| Vapor Pressure | 0.0815 mmHg at 25°C | [5] |

| Solubility | Soluble in polar solvents like water. | [1] |

| Synonyms | Hexanal, 6-hydroxy- | [2] |

| CAS Number | 34067-76-0 | [2][4] |

Proposed Thermal Degradation Profile

In the absence of direct experimental data, the thermal degradation of this compound can be predicted by considering the reactivity of its two functional groups: the aldehyde and the primary alcohol. At elevated temperatures, a complex mixture of products is expected due to competing reaction pathways, including intramolecular reactions, dehydration, decarbonylation, and radical-initiated fragmentation.

Primary Degradation Pathways

-

Intramolecular Cyclization (Hemiacetal Formation): The most likely initial reaction, even at moderate temperatures, is the intramolecular cyclization to form the more stable cyclic hemiacetal, 2-hydroxytetrahydropyran. This is an equilibrium process.

-

Dehydration: The primary alcohol group can undergo dehydration, particularly at temperatures between 170-180°C, to form hex-5-enal.[6][7] This reaction is often acid-catalyzed but can also occur thermally at higher temperatures.

-

Decarbonylation: Aldehydes can undergo decarbonylation to lose carbon monoxide (CO) and form the corresponding alkane. For this compound, this would lead to 1-pentanol. This process can be radical-mediated.

-

Radical Chain Decomposition: At higher temperatures (pyrolysis conditions), C-C bond cleavage is expected to occur, initiating a radical chain reaction. This is a common decomposition route for aldehydes.[1][8] This would lead to a complex mixture of smaller volatile molecules.

Potential Degradation Products

Based on the proposed pathways, a variety of degradation products can be anticipated. The most plausible products are summarized in Table 2.

Table 2: Potential Thermal Degradation Products of this compound

| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Proposed Pathway |

| 2-Hydroxytetrahydropyran | C₅H₁₀O₂ | 102.13 | ~164 | Intramolecular Cyclization |

| Hex-5-enal | C₆H₁₀O | 98.14 | ~130 | Dehydration |

| 1-Pentanol | C₅H₁₂O | 88.15 | 138 | Decarbonylation |

| Pentane | C₅H₁₂ | 72.15 | 36.1 | Decarbonylation & Reduction |

| Carbon Monoxide | CO | 28.01 | -191.5 | Decarbonylation |

| Water | H₂O | 18.02 | 100 | Dehydration |

| Smaller Alkanes/Alkenes | C₁-C₄ | Variable | Variable | Radical Fragmentation |

Visualizing Degradation and Experimental Workflows

Proposed Degradation Pathways

Caption: Proposed major thermal degradation pathways for this compound.

Experimental Workflow for Thermal Analysis

Caption: A typical experimental workflow for characterizing thermal stability.

Experimental Protocols

To experimentally determine the thermal stability and degradation profile of this compound, a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the sample loses mass due to decomposition and to quantify this mass loss.[9][10]

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA crucible (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen (or other inert gas) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.[11]

-

-

-

Data Analysis: Plot the sample mass (as a percentage of the initial mass) against temperature. Determine the onset temperature of decomposition (T_onset) and the temperatures of maximum mass loss rate from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions such as melting, boiling, and decomposition.[10][12]

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan should be used as a reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a sub-ambient temperature (e.g., -20°C).

-

Ramp the temperature from -20°C to 350°C at a heating rate of 10°C/min.

-

-

-

Data Analysis: Plot the heat flow against temperature. Identify endothermic peaks (melting, boiling) and exothermic peaks (decomposition). Integrate the peaks to determine the enthalpy of these transitions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile and semi-volatile products formed during the thermal decomposition of the sample.[13][14]

Methodology:

-

Instrument Setup: Interface a pyrolyzer unit with a GC-MS system.

-

Sample Preparation: Place a small, accurately weighed amount (0.1-0.5 mg) of this compound into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: Perform experiments at several temperatures determined from the TGA results (e.g., just after T_onset and at the temperature of maximum decomposition rate). A typical starting point would be 300°C, with subsequent runs at higher temperatures like 600°C.[15]

-

Pyrolysis Time: 15-20 seconds.

-

Atmosphere: Helium.

-

-

GC-MS Conditions:

-

Injector: Maintain at a high temperature (e.g., 280-300°C) to ensure rapid transfer of pyrolyzates.

-

Carrier Gas: Helium at a constant flow rate.

-

GC Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms).

-